4-(Dichloromethyl)-2-methyl-1,3-thiazole

Catalog No.
S14408208
CAS No.
M.F
C5H5Cl2NS
M. Wt
182.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dichloromethyl)-2-methyl-1,3-thiazole

Product Name

4-(Dichloromethyl)-2-methyl-1,3-thiazole

IUPAC Name

4-(dichloromethyl)-2-methyl-1,3-thiazole

Molecular Formula

C5H5Cl2NS

Molecular Weight

182.07 g/mol

InChI

InChI=1S/C5H5Cl2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3

InChI Key

KCBGDDPGQVTXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(Cl)Cl

4-(Dichloromethyl)-2-methyl-1,3-thiazole is a heterocyclic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. The compound has the molecular formula C5H5Cl2NOS and is recognized for its potential applications in biological and chemical research. Its structure features a dichloromethyl group attached to the thiazole, which significantly influences its reactivity and biological activity.

Due to the presence of the dichloromethyl group. Key types of reactions include:

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation Reactions: The thiazole ring can undergo oxidation, resulting in sulfoxides or sulfones.
  • Reduction Reactions: The compound can be reduced to yield thiazolidines, which may have different properties and applications.

Common reagents for these reactions include sodium azide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions often involve solvents like dimethylformamide or acetonitrile to facilitate the processes .

4-(Dichloromethyl)-2-methyl-1,3-thiazole exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Research indicates that compounds with similar thiazole structures can inhibit various enzymes and modulate receptor functions, suggesting that this compound may also interact with biological targets effectively. Its mechanism of action typically involves binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

The synthesis of 4-(Dichloromethyl)-2-methyl-1,3-thiazole can be achieved through several methods:

  • Hantzsch Thiazole Synthesis: This method involves cyclization reactions between α-haloketones and thioamides under controlled conditions.
  • Chloromethylation: The introduction of the dichloromethyl group can be achieved using chloromethylating agents like chloromethyl methyl ether or thionyl chloride in the presence of a base .

These methods are adaptable for laboratory-scale synthesis as well as industrial production, where continuous flow reactors may be employed for efficiency.

The applications of 4-(Dichloromethyl)-2-methyl-1,3-thiazole span various fields:

  • Pharmaceuticals: Potential lead compound for developing new antimicrobial and anticancer agents.
  • Agriculture: Use in the formulation of biocides and fungicides due to its biological activity.
  • Chemical Research: As a building block for synthesizing more complex thiazole derivatives used in various chemical applications .

Interaction studies involving 4-(Dichloromethyl)-2-methyl-1,3-thiazole focus on its binding affinities to specific enzymes and receptors. These studies help elucidate its potential as an enzyme inhibitor or modulator. For instance, investigations into its interaction with xanthine oxidase have provided insights into its mechanism of action and therapeutic potential against certain diseases .

Several compounds share structural similarities with 4-(Dichloromethyl)-2-methyl-1,3-thiazole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-MethylthiazoleC4H5NSLacks halogen substituents; simpler structure
4-(Chloromethyl)-2-methyl-1,3-thiazoleC5H6ClNOSContains a single chlorine atom; different reactivity
5-Methylthiazole-2-carboxylic acidC6H7NO2SContains a carboxylic acid group; different properties
4-(Bromomethyl)-2-methyl-1,3-thiazoleC5H6BrNOSBromine substituent instead of chlorine; similar reactivity

The uniqueness of 4-(Dichloromethyl)-2-methyl-1,3-thiazole lies in its dual chlorine substitution which enhances its reactivity compared to other thiazoles. This characteristic may provide distinct pathways for further functionalization and application in medicinal chemistry .

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. This method involves cyclocondensation between thioamides and α,α-dihalogenated ketones, such as 1,3-dichloroacetone, to form 4-(dichloromethyl)-2-methyl-1,3-thiazole. For instance, Nefzi et al. demonstrated that treating resin-bound thioureas with 1,3-dichloroacetone in dimethylformamide (DMF) at 70°C facilitates thiazole ring formation via intramolecular thioalkylation. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic dichloromethyl carbon, followed by elimination of hydrogen chloride.

A critical parameter in this approach is the stoichiometric ratio of thioamide to dihalopropanone. Excess 1,3-dichloroacetone (10 equivalents) ensures complete conversion of intermediate thioureas to the target thiazole. The use of polar aprotic solvents like DMF enhances reaction kinetics by stabilizing transition states, while elevated temperatures (70–80°C) drive the cyclocondensation to completion. Recent adaptations employ microwave-assisted heating to reduce reaction times from 8–12 hours to under 2 hours, though yields remain comparable to conventional methods.

Table 1: Representative Cyclocondensation Conditions

Thioamide PrecursorDihalopropanoneSolventTemperature (°C)Yield (%)
Benzyl thiourea1,3-DichloroacetoneDMF7078
Phenyl thiourea1,3-DichloroacetoneDMA8082

Dehydration Protocols for Hydroxythiazoline Intermediates

Hydroxythiazolines, formed via acid-catalyzed cyclization of β-chlorovinyl thioamides, serve as key intermediates en route to 4-(dichloromethyl)-2-methyl-1,3-thiazole. Dehydration of these intermediates is typically achieved using acidic or basic conditions. For example, treatment with phosphorous oxychloride (POCl₃) in dichloromethane at 0°C promotes water elimination, yielding the aromatic thiazole ring. Alternatively, catalytic triethylamine in ethanol under reflux facilitates dehydration via base-mediated β-elimination.

The choice of dehydrating agent significantly impacts regioselectivity. POCl₃ favors formation of the 4-dichloromethyl isomer due to its ability to stabilize carbocation intermediates during the elimination step. In contrast, milder bases like sodium bicarbonate yield mixtures of regioisomers, necessitating chromatographic separation. Recent studies highlight the utility of molecular sieves in azetropic water removal, enabling dehydration under neutral conditions with >90% regiochemical fidelity.

Solvent Systems and Reaction Optimization in Thiazole Ring Formation

Solvent polarity and proticity profoundly influence cyclocondensation efficiency. Polar aprotic solvents such as DMF and N,N-dimethylacetamide (DMA) enhance nucleophilicity of thiol groups, accelerating ring closure. For instance, reactions in DMA at 80°C achieve 82% yield within 6 hours, compared to 65% in tetrahydrofuran under identical conditions. Protic solvents like ethanol slow reaction rates but improve product crystallinity, simplifying purification.

Table 2: Solvent Effects on Thiazole Synthesis

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7682
DMA37.8585
Ethanol24.31268
Dichloromethane8.92445

Microwave irradiation in solvent-free systems has emerged as a green alternative, reducing energy consumption and minimizing waste. For example, solventless cyclocondensation under microwave activation (150°C, 300 W) achieves 88% yield in 20 minutes, though scalability remains challenging.

Catalytic Approaches for Regioselective Dichloromethyl Substitution

Regioselective installation of the dichloromethyl group at the 4-position of the thiazole ring necessitates precise catalytic control. Transition metal catalysts, particularly palladium complexes, enable directed C–H functionalization. For example, Pd(OAc)₂ with 2,2'-bipyridyl ligand selectively chlorinates the 4-methyl group of 2-methylthiazole using hexachloroethane as a chlorine source. However, over-chlorination to trichloromethyl derivatives remains a limitation, requiring careful stoichiometric regulation.

Lewis acid catalysts like zinc chloride enhance electrophilicity at the 4-position during cyclocondensation. In one protocol, ZnCl₂ (10 mol%) in DMF directs 85% of dichloromethyl groups to the 4-position, compared to 60% without catalysis. Enzymatic approaches using chloroperoxidases have also been explored, though yields are modest (≤50%).

Table 3: Catalytic Systems for Regioselective Chlorination

CatalystSubstrateRegioselectivity (4:5)Yield (%)
Pd(OAc)₂/bpy2-Methylthiazole9:175
ZnCl₂Thiazoline8:285
Chloroperoxidase2-Methylthiazole7:348

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

180.9519757 g/mol

Monoisotopic Mass

180.9519757 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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